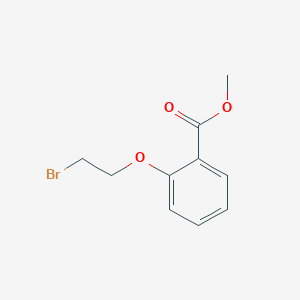

Methyl 2-(2-bromoethoxy)benzoate

Description

Significance of Aryl Esters with Halogenated Side Chains in Synthetic Organic Chemistry Research

Aryl esters that possess halogenated side chains are of considerable importance in the field of synthetic organic chemistry. The presence of a halogen, such as bromine, introduces a reactive site that can participate in a wide array of chemical transformations. This dual functionality—an ester group and a halogenated alkyl chain—allows for sequential or tandem reactions, providing a pathway to complex molecular architectures. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials, where the precise introduction of functional groups is paramount. The halogenated side chain can act as a precursor for various functional groups through nucleophilic substitution, elimination, or cross-coupling reactions.

Role of Methyl 2-(2-bromoethoxy)benzoate as a Strategic Synthon

A synthon is a conceptual fragment within a molecule that assists in the planning of a synthesis. ajrconline.org this compound serves as a strategic synthon, offering a pre-functionalized building block for the construction of more elaborate molecules. ajrconline.org Its utility lies in the predictable reactivity of its constituent parts. The bromoethoxy side chain is a prime target for nucleophilic attack, enabling the introduction of a variety of substituents. For instance, it can react with amines, alcohols, or thiols to form new carbon-heteroatom bonds. Furthermore, the ortho-disposed ester and ether functionalities can facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. masterorganicchemistry.com This is particularly valuable in the synthesis of benzoxazine (B1645224) derivatives and other biologically active scaffolds. nih.gov

Historical and Current Research Perspectives on Related Bromoalkoxybenzoate Scaffolds

Research into bromoalkoxybenzoate scaffolds has evolved, driven by their potential applications in medicinal chemistry and materials science. Historically, the focus was on understanding the fundamental reactivity of these compounds and their utility in forming basic heterocyclic structures. Current research has shifted towards the development of more sophisticated synthetic methodologies and the exploration of their biological activities. For example, recent studies have investigated the use of these scaffolds in the synthesis of complex natural products and novel drug candidates. The benzoxazine scaffold, which can be accessed from bromoalkoxybenzoates, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(2-bromoethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXWCWZIWWLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Methyl 2 2 Bromoethoxy Benzoate

Nucleophilic Substitution at the Terminal Bromine Atom

The bromoethoxy side chain of Methyl 2-(2-bromoethoxy)benzoate is a primary site for nucleophilic substitution reactions, where the bromine atom serves as a leaving group. The nature of the carbon atom to which the bromine is attached dictates the preferred reaction pathway.

Elucidation of SN1 versus SN2 Reaction Pathways in Bromoethoxy Side Chain

Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (SN1) or bimolecular (SN2). The pathway taken is largely determined by the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

The bromoethoxy group in this compound features a bromine atom attached to a primary carbon. This structural arrangement strongly favors the SN2 mechanism. savemyexams.com

SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the carbon-bromine bond breaks. savemyexams.comsavemyexams.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com For primary alkyl halides like the bromoethoxy side chain, the electrophilic carbon is relatively unhindered, allowing for the "backside attack" characteristic of the SN2 mechanism. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center.

SN1 Pathway : This is a two-step mechanism that involves the formation of a carbocation intermediate after the leaving group departs. savemyexams.com The rate of an SN1 reaction depends only on the concentration of the substrate. savemyexams.com This pathway is favored for tertiary alkyl halides because they can form stable tertiary carbocations. The primary carbocation that would be formed from the bromoethoxy side chain is highly unstable and energetically unfavorable, making the SN1 pathway highly unlikely under typical conditions. libretexts.org

Factors Favoring the SN2 Pathway for this compound:

| Factor | Explanation |

|---|---|

| Substrate Structure | The bromine is attached to a primary carbon, which is sterically accessible for nucleophilic attack. libretexts.org |

| Carbocation Stability | The primary carbocation that would form in an SN1 reaction is high in energy and unstable. |

| Nucleophile Strength | SN2 reactions are favored by strong nucleophiles. libretexts.org |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) enhance the reactivity of the nucleophile and favor the SN2 mechanism. libretexts.org |

Reactivity with Various Nucleophiles for Derivatization

The susceptibility of the bromoethoxy side chain to SN2 reactions allows for the derivatization of this compound with a wide array of nucleophiles. This reactivity is fundamental in synthetic chemistry for introducing new functional groups and building more complex molecular architectures. For instance, reactions with amines can lead to the formation of fused benzoxazepine derivatives. semanticscholar.org

The table below summarizes the expected products from the reaction of this compound with various common nucleophiles.

Intramolecular Cyclization Reactions Involving the Bromoethoxy Group

When a molecule contains both a nucleophile and a leaving group, an intramolecular nucleophilic substitution reaction can occur, leading to the formation of a cyclic product. pressbooks.pub In this compound, the carbonyl oxygen of the ester group can potentially act as an internal nucleophile.

This intramolecular reaction would involve the attack of the carbonyl oxygen on the carbon atom bearing the bromine. Such a cyclization would result in the formation of a five-membered ring, a dioxolane-type structure fused to the benzene (B151609) ring. The feasibility of this reaction depends on the activation of the carbonyl oxygen and the conformational flexibility of the side chain to achieve the necessary geometry for the backside attack required by the SN2 mechanism. While specific studies on this exact intramolecular cyclization are not prevalent, the principle is a well-established strategy in organic synthesis for creating cyclic structures. gatech.edu

Reactivity of the Benzoate (B1203000) Ester Group

The benzoate ester group is the second major reactive site in the molecule. It undergoes reactions typical of esters, such as transesterification and hydrolysis, which involve nucleophilic attack at the electrophilic carbonyl carbon.

Transesterification Processes

Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, the methyl group can be replaced by other alkyl groups by reacting it with a different alcohol in the presence of a suitable catalyst.

Base-Catalyzed Transesterification : This mechanism involves the attack of an alkoxide ion (RO⁻) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original methoxy group (-OCH₃) is then eliminated to yield the new ester. To favor the product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol molecule. A series of proton transfer steps follows, leading to the elimination of methanol and formation of the new ester. masterorganicchemistry.com

Various catalysts have been shown to be effective for the transesterification of methyl benzoate, which can be applied to its derivatives.

Catalysts and Conditions for Transesterification of Benzoate Esters:

| Catalyst Type | Specific Example | Conditions | Reference |

|---|---|---|---|

| Base Catalyst | Sodium Methoxide (NaOMe) | Reflux in excess alcohol | masterorganicchemistry.com |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | researchgate.net |

| Heterogeneous Catalyst | Praseodymium(IV) Oxide (PrO₂) | High temperature (200 °C) | nih.gov |

| Organometallic Catalyst | Zinc Compounds (e.g., Zinc Acetate) | High temperature | google.com |

Hydrolysis Mechanisms and Kinetic Studies

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be performed under acidic or basic conditions.

The basic hydrolysis of esters is known as saponification. msu.edu For this compound, this reaction would yield sodium 2-(2-bromoethoxy)benzoate and methanol upon treatment with sodium hydroxide. The mechanism is a nucleophilic acyl substitution. msu.edu

Nucleophilic Attack : The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. study.com

Formation of Tetrahedral Intermediate : This addition leads to the formation of a negatively charged tetrahedral intermediate. study.com

Elimination of Leaving Group : The intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. study.com

Proton Transfer : The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. study.com

This mechanism is generally referred to as a base-catalyzed, bimolecular, acyl-oxygen cleavage (BAc2) mechanism. An alternative pathway, the BAl2 mechanism, involves the hydroxide ion attacking the methyl carbon in an SN2 reaction. However, this is typically only observed for sterically hindered esters where attack at the carbonyl carbon is difficult. stackexchange.com For an unhindered ester like this compound, the BAc2 pathway is dominant.

Kinetic studies on the hydrolysis of related methyl benzoates generally show that the reaction is second-order, being first-order in both the ester and the hydroxide ion, which is consistent with the BAc2 mechanism.

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the benzene ring is disubstituted with two groups that exert opposing electronic effects: a methoxycarbonyl group (-COOCH) and a 2-bromoethoxy group (-OCHCHBr). These substituents significantly influence both the rate of reaction (reactivity) and the position of attack by an incoming electrophile (regioselectivity).

Regioselectivity and Directing Effects of Substituents

The position of electrophilic attack on the this compound ring is determined by the cumulative directing effects of the existing substituents. Substituents guide incoming electrophiles to specific positions based on their ability to donate or withdraw electron density, which in turn stabilizes or destabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgchemistrytalk.org

The two substituents on the ring are:

The Methoxycarbonyl Group (-COOCH): This group is electron-withdrawing due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. aiinmr.com Electron-withdrawing groups are known as deactivators and direct incoming electrophiles to the meta position (C5 in this molecule). quizlet.compressbooks.pub Attack at the meta position avoids placing the positive charge of the arenium ion on the carbon directly attached to the electron-withdrawing group, which would be highly destabilizing. chemistrysteps.com

The 2-Bromoethoxy Group (-OCHCHBr): This alkoxy group has a more complex influence. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. openstax.org This resonance effect is a powerful electron-donating influence that increases the electron density at the ortho and para positions (C3 and C5, and C7 in a general naming scheme, but C4 and C6 relative to the ester group in this specific molecule). pressbooks.pubcognitoedu.org Generally, for oxygen-containing substituents, the resonance donation effect is dominant, making alkoxy groups ortho, para-directors. libretexts.org

In this compound, these two groups have competing directing effects. The activating 2-bromoethoxy group directs substitution to the C4 and C6 positions, while the deactivating methoxycarbonyl group directs to the C5 position. In such cases, the directing effect of the more powerfully activating group typically governs the regioselectivity. chemistrysteps.com Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the 2-bromoethoxy group.

| Substituent Group |

Table 1: Directing Effects of Substituents on the Benzoate Ring.

Considering steric hindrance, the bulky 2-bromoethoxy group may slightly disfavor substitution at the adjacent C6 (ortho) position, potentially leading to a higher yield of the C4 (para) substituted product. libretexts.org

Influence of the 2-(2-bromoethoxy) Group on Aromatic Activation/Deactivation

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. chemistrysteps.commasterorganicchemistry.com They stabilize the carbocation intermediate formed during the reaction. openstax.org The 2-bromoethoxy group, primarily through resonance donation from the oxygen lone pairs, functions as an activating group. pressbooks.pubsavemyexams.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. vanderbilt.eduyoutube.com The methoxycarbonyl group is a moderately deactivating group due to its electron-withdrawing nature. quizlet.comopenstax.org The nitration of methyl benzoate, for instance, proceeds much slower than the nitration of benzene. aiinmr.commsu.edu

Advanced Organic Transformations Utilizing the Compound as a Substrate

The unique combination of functional groups in this compound makes it a versatile substrate for more advanced organic transformations beyond simple aromatic substitution. These reactions can modify the side chain, the ester, or the aromatic core to build complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Halide Positions (if applicable for derivatives)

While this compound itself lacks a halogen on the aromatic ring, its derivatives, where a halogen (e.g., Br, I) is introduced onto the ring (for instance, at the C4 or C5 position via electrophilic halogenation), would be excellent candidates for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound (like a boronic acid or ester). nih.gov It is widely used for synthesizing biaryl compounds. gre.ac.uk A hypothetical 4-bromo derivative of the title compound could be coupled with various arylboronic acids to introduce diverse aromatic substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including esters and ethers. nih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a powerful method for constructing aryl-alkyne structures. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper complexes and is compatible with numerous functional groups. beilstein-journals.org A halogenated derivative of this compound could be functionalized with various alkynes, serving as a key step in the synthesis of more complex natural products and materials. wikipedia.org The efficiency of these couplings can be influenced by the electronic nature of the ring; electron-poor aryl halides sometimes react faster. rsc.org

Functionalization of the Aromatic Ring System

Beyond the electrophilic aromatic substitution reactions discussed previously, the aromatic ring can be functionalized through other advanced methods. One prominent strategy is directed ortho-metalation (DoM) . In this process, a substituent directs the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a wide variety of electrophiles to introduce new functional groups with high regioselectivity.

Both the ester and the alkoxy groups on this compound can potentially act as directing metalation groups. The coordination of the organolithium base to the oxygen atoms of these groups would direct deprotonation to the C3 position. This provides a complementary strategy to EAS for introducing substituents at a position that is otherwise difficult to functionalize.

Halocyclization Reactions to Form Fused Heterocycles (e.g., Isocoumarins)

The 2-(2-bromoethoxy) side chain is well-suited for intramolecular cyclization reactions to form fused heterocyclic ring systems. This typically involves the displacement of the bromide by a nucleophile located on the aromatic ring or on another substituent.

For example, if a hydroxyl group were introduced onto the aromatic ring (e.g., at the C3 position), an intramolecular Williamson ether synthesis could occur. The phenoxide, formed under basic conditions, would act as a nucleophile, attacking the electrophilic carbon bearing the bromine and displacing it to form a six-membered fused ether ring, resulting in a substituted dibenzo[b,e] masterorganicchemistry.comnih.govdioxine derivative.

The formation of isocoumarins , which are 1H-isochromen-1-one structures, from this compound is not a direct process and would require significant modification of the substrate. Isocoumarin synthesis is typically achieved through methods such as the transition-metal-catalyzed cyclization of 2-alkynylbenzoates or the coupling of o-halobenzoic acids with alkynes or 1,3-dicarbonyl compounds. researchgate.netias.ac.inorganic-chemistry.orgnih.gov To utilize the starting compound for isocoumarin synthesis, a multi-step sequence would be necessary, for example, by first introducing an alkyne at the C3 position of the ring and then modifying the ester and side-chain to facilitate lactonization.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing clear evidence for the compound's structural framework.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

While specific experimental NMR data for Methyl 2-(2-bromoethoxy)benzoate is not widely available in public repositories, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the two methylene groups of the bromoethoxy chain, and the methyl group of the ester.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution pattern, they would display complex splitting patterns (multiplets) resulting from spin-spin coupling with adjacent protons.

Ethoxy Protons (-O-CH₂-CH₂-Br): The two methylene groups are chemically non-equivalent. The protons of the methylene group attached to the oxygen atom (-O-CH₂-) are expected to resonate as a triplet at approximately δ 4.3-4.5 ppm. The adjacent methylene group's protons (-CH₂-Br) would also appear as a triplet, shifted further downfield to around δ 3.6-3.8 ppm due to the deshielding effect of the bromine atom.

Methyl Protons (-COOCH₃): The three protons of the methyl ester group would appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, appearing around δ 166-168 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the range of δ 115-160 ppm. The carbon atom attached to the ether oxygen (C-O) would be significantly deshielded.

Ethoxy Carbons (-O-CH₂-CH₂-Br): The carbon atom bonded to the oxygen (-O-CH₂-) would resonate at approximately δ 68-70 ppm, while the carbon attached to the bromine (-CH₂-Br) would appear further upfield, around δ 28-30 ppm.

Methyl Carbon (-COOCH₃): The methyl carbon of the ester group would be observed at approximately δ 52 ppm.

A summary of predicted NMR data is presented in the table below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -COOCH₃ | ~3.9 (s, 3H) | ~52 |

| -O-CH₂- | ~4.4 (t, 2H) | ~69 |

| -CH₂-Br | ~3.7 (t, 2H) | ~29 |

| Aromatic-H | 7.0-8.0 (m, 4H) | 115-160 |

| C=O | - | ~167 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations include the coupling between the two methylene groups of the bromoethoxy side chain and the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl and methylene groups based on the chemical shifts of their attached protons.

Dynamic NMR Studies (if relevant for conformational analysis)

Dynamic NMR studies could be relevant for investigating the conformational flexibility of the bromoethoxy side chain. Rotational barriers around the C-O and C-C bonds of this chain might be observable at low temperatures, potentially leading to the broadening or splitting of the methylene signals. However, at room temperature, it is likely that rapid conformational averaging would result in sharp, time-averaged signals. There are no specific dynamic NMR studies reported for this compound in the available literature.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [C₁₀H₁₁BrO₃]⁺, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), can be precisely determined. This experimental value would be compared to the theoretical mass to confirm the molecular formula with high confidence.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ (with ⁷⁹Br) | C₁₀H₁₁⁷⁹BrO₃ | 257.98917 |

| [M]⁺ (with ⁸¹Br) | C₁₀H₁₁⁸¹BrO₃ | 259.98712 |

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule. While specific MS/MS data for this compound is not publicly documented, predictable fragmentation pathways can be proposed based on the structure.

Common fragmentation pathways would likely involve:

Loss of the bromoethoxy side chain: Cleavage of the ether bond could lead to the formation of a stable benzoyl cation derivative.

Loss of the methoxy group: Fragmentation of the ester moiety could result in the loss of a methoxy radical (·OCH₃) or a neutral methanol molecule.

Cleavage within the bromoethoxy chain: Fragmentation of the side chain itself, for instance, through the loss of a bromine radical (·Br) or ethylene bromide.

The analysis of these fragmentation patterns would serve to corroborate the structure determined by NMR spectroscopy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

The vibrational spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of its functional groups.

Ester Moiety: The ester group is anticipated to produce some of the most prominent bands in the vibrational spectrum. The carbonyl (C=O) stretching vibration is a particularly strong and sharp absorption in the infrared spectrum, typically appearing in the range of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency compared to non-conjugated esters. The C-O stretching vibrations of the ester group are also characteristic, with two distinct bands expected. The asymmetric C-O-C stretch is typically found in the 1300-1150 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, generally between 1100-1000 cm⁻¹.

Aromatic Moiety: The benzene ring gives rise to several characteristic vibrations. The aromatic C-H stretching vibrations are expected to appear as weak to medium bands in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in a group of four bands of variable intensity in the 1625-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the positions and intensities of these bands. Additionally, C-H out-of-plane bending vibrations, which are often strong, occur in the 900-675 cm⁻¹ region and are indicative of the substitution pattern.

Alkyl Halide Moiety: The presence of the bromoethoxy group introduces vibrations associated with the alkyl chain and the carbon-bromine bond. The C-H stretching vibrations of the methylene (-CH₂-) groups in the ethoxy chain are expected in the 2960-2850 cm⁻¹ range. The C-Br stretching vibration is a key feature of the alkyl halide moiety and is anticipated to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1730-1715 | Strong |

| Asymmetric C-O-C Stretch | 1300-1150 | Strong | |

| Symmetric C-O-C Stretch | 1100-1000 | Medium | |

| Aromatic | C-H Stretch | 3100-3000 | Weak to Medium |

| C=C Stretch | 1625-1450 | Variable | |

| C-H Out-of-plane Bend | 900-675 | Strong | |

| Alkyl | C-H Stretch | 2960-2850 | Medium |

| Alkyl Halide | C-Br Stretch | 600-500 | Strong |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about the crystal system, space group, unit cell dimensions, and the exact geometry of the molecule, including bond lengths, bond angles, and torsion angles.

Based on a thorough review of the publicly available scientific literature, no single-crystal X-ray diffraction studies for this compound have been reported. Therefore, the following subsections will discuss the type of information that would be obtained from such a study, drawing parallels from crystallographic data of structurally related compounds.

An SCXRD analysis would begin with the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.), which describes the symmetry of the crystal lattice. The space group, a more detailed descriptor of the symmetry elements within the crystal, would also be identified. Finally, the precise dimensions of the unit cell—the smallest repeating unit of the crystal lattice—would be measured, defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

For comparison, a study on the positional isomer, Methyl 4-(2-bromoethoxy)benzoate, could provide insights into the possible packing arrangements. However, it is crucial to note that a change in the substituent position on the benzene ring can significantly alter the crystal packing and, consequently, the crystallographic parameters.

A key outcome of an SCXRD study is the highly precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would provide definitive values for:

The C=O and C-O bond lengths of the ester group.

The bond lengths within the aromatic ring.

The C-O and C-C bond lengths of the ethoxy bridge.

The C-Br bond length.

The bond angles around each atom, defining the local geometry.

The torsion angles, which describe the conformation of the flexible bromoethoxy side chain and the orientation of the ester group relative to the aromatic ring.

The following table illustrates the type of data that would be obtained from an SCXRD experiment for selected bonds and angles in this compound. The values are hypothetical and for illustrative purposes only.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Illustrative) |

| Bond Length | C(carbonyl) | O(carbonyl) | ~1.20 Å | ||

| Bond Length | C(aromatic) | Br | ~1.90 Å | ||

| Bond Angle | C(aromatic) | O(ether) | C(alkyl) | ~118° | |

| Torsion Angle | C(aromatic) | C(aromatic) | O(ether) | C(alkyl) | Variable |

The crystallographic data would reveal the preferred conformation of the this compound molecule in the solid state. Of particular interest would be the torsion angles that define the orientation of the ester group with respect to the plane of the benzene ring and the conformation of the flexible 2-bromoethoxy side chain. These conformational details are influenced by a balance of steric and electronic effects, as well as the intermolecular interactions within the crystal lattice. As this compound is achiral, there are no stereochemical centers to be assigned. The analysis would focus on the conformational isomers (conformers) present in the crystal structure.

Investigation of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

A comprehensive search of the scientific literature and crystallographic databases did not yield any published studies on the crystal structure or Hirshfeld surface analysis of this compound. The determination of intermolecular interactions and crystal packing using this method is contingent upon the availability of a solved crystal structure, from which the necessary Crystallographic Information File (CIF) is generated.

Hirshfeld surface analysis is a powerful computational tool used in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface, the Hirshfeld surface, allows for the mapping of various properties, providing insights into the nature and propensity of different types of intermolecular contacts.

Key aspects typically investigated through Hirshfeld surface analysis include:

d_norm surfaces: These maps highlight regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii of the interacting atoms, signifying strong interactions such as hydrogen bonds or halogen bonds.

Enrichment Ratios: This calculation compares the proportion of actual intermolecular contacts between different chemical species in the crystal with the proportion that would be expected to occur by chance. It helps to identify favored or disfavored interactions that are crucial for the crystal's stability.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for exploring the electronic structure and related properties of molecules like Methyl 2-(2-bromoethoxy)benzoate. acs.orgsciencepub.net These first-principles approaches solve the Schrödinger equation (or its density-based equivalent in DFT) to provide a fundamental understanding of the molecule's behavior. nih.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable single bonds, this extends to a conformational analysis to identify various low-energy conformers. acs.orgnih.gov The key dihedral angles, such as those around the C-O and C-C bonds of the ethoxy group, are systematically varied to map out the potential energy surface.

Ab initio methods like Hartree-Fock (HF) and more advanced correlated methods, along with various DFT functionals (e.g., B3LYP, M06-2X), can be employed for this purpose. researchgate.netnih.gov The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (O-C-C-Br) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 |

| B | ~180° (anti) | ~180° (anti) | 1.5 |

| C | ~60° (gauche) | ~60° (gauche) | 2.8 |

| D | ~60° (gauche) | ~180° (anti) | 3.5 |

This table illustrates the kind of data that would be generated from a conformational analysis, showing the relative stability of different spatial arrangements of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netplus.ac.at A smaller gap suggests that the molecule is more reactive. sciencepub.net

DFT calculations are widely used to compute the energies of these frontier orbitals and their distribution across the molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO may have significant contributions from the carbonyl group and the antibonding orbitals associated with the C-Br bond.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.2 | C=O, C-Br (σ*) |

| HOMO | -6.5 | Benzene ring (π), Ether Oxygen (p) |

| HOMO-LUMO Gap | 5.3 |

This table provides representative values for the HOMO and LUMO energies and the resulting energy gap, which are important for assessing the molecule's electronic properties.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netacs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that can be compared with experimental spectra for structure verification.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.9 - 7.8 | 115 - 135 |

| -OCH₃ Protons | ~3.9 | ~52 |

| -OCH₂- Protons | ~4.3 | ~68 |

| -CH₂Br Protons | ~3.7 | ~30 |

| C=O Carbon | - | ~166 |

| Aromatic C-O | - | ~157 |

This table presents plausible NMR chemical shifts for the different nuclei in this compound, as would be predicted by computational methods.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. libretexts.org By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to predict the frequencies and intensities of the IR absorption bands. researchgate.netnih.gov This allows for the identification of characteristic functional group vibrations, such as the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and vibrations of the substituted benzene ring.

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethoxy group |

| Carbonyl (C=O) Stretch | ~1725 | Stretching of the ester carbonyl group |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the benzene ring carbons |

| C-O Stretch | 1050 - 1250 | Stretching of the ether and ester C-O bonds |

| C-Br Stretch | 550 - 650 | Stretching of the carbon-bromine bond |

This table summarizes the expected prominent peaks in the IR spectrum of this compound based on computational predictions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. bioinformaticsreview.comresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational flexibility of this compound and its interactions with surrounding solvent molecules. rsc.orgacs.org

In a solvent, this compound will not exist in a single, rigid conformation. Instead, it will continuously explore different conformational states. MD simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing insights into the molecule's flexibility. researchgate.net The trajectory from an MD simulation can be analyzed to determine the probability of finding the molecule in different conformations, which can be compared with the predictions from quantum chemical calculations.

Table 5: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Average Value | Standard Deviation | Description |

| End-to-End Distance (O to Br) | 5.8 Å | 0.5 Å | A measure of the molecule's extension |

| Dihedral Angle (C-C-O-C) | Varies | - | Shows transitions between anti and gauche forms |

| Solvent Accessible Surface Area | 250 Ų | 15 Ų | Indicates changes in exposure to the solvent |

This table provides examples of the types of quantitative data that can be extracted from an MD simulation to describe the dynamic behavior of the molecule in solution.

MD simulations are particularly powerful for studying the non-covalent interactions between a solute and solvent molecules. nih.govresearchgate.netacs.org For this compound dissolved in a polar solvent like water or ethanol, these interactions would include hydrogen bonding between the solvent and the ester's carbonyl oxygen, as well as dipole-dipole interactions. In a nonpolar solvent, van der Waals interactions would dominate. The radial distribution function can be calculated from the simulation to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. nih.gov

Table 6: Summary of Potential Intermolecular Interactions of this compound

| Interaction Type | Solute Atom(s) Involved | Potential Solvent Partners (e.g., in Water) |

| Hydrogen Bonding | Carbonyl Oxygen | Water (Hydrogen) |

| Dipole-Dipole | Ester group, C-O-C, C-Br | Water (Dipole) |

| Van der Waals | Entire molecule | All solvent molecules |

This table outlines the primary types of intermolecular forces that would be investigated through molecular dynamics simulations to understand the solvation of this compound.

Reaction Mechanism Prediction and Transition State Analysis

The primary synthetic route to this compound likely involves a nucleophilic substitution reaction. Computational methods are instrumental in dissecting these pathways, identifying transition states, and calculating energy barriers, which govern reaction feasibility and kinetics.

The synthesis of this compound can be envisioned via a Williamson ether synthesis, where the phenoxide of methyl salicylate (B1505791) acts as a nucleophile, attacking an electrophilic bromoethane (B45996) derivative. A likely pathway involves the reaction between the sodium salt of methyl salicylate and 1,2-dibromoethane. This reaction is a classic bimolecular nucleophilic substitution (SN2) reaction. uci.edulasalle.edu

A computational study would model this SN2 mechanism, which proceeds in a single, concerted step. lasalle.edu Key characteristics of this pathway that would be investigated include:

Backside Attack: The nucleophilic oxygen of the methyl salicylate phenoxide would approach the carbon atom bonded to the bromine atom from the side opposite the leaving group (the bromine atom). This trajectory is 180° to the C-Br bond. masterorganicchemistry.com

Transition State (TS): As the nucleophile attacks, the C-O bond begins to form while the C-Br bond simultaneously begins to break. The simulation would identify a high-energy transition state structure where the central carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. lasalle.edumasterorganicchemistry.com In this state, the oxygen nucleophile and the bromine leaving group are partially bonded to the carbon atom.

Inversion of Stereochemistry: If the electrophilic carbon were a chiral center, the SN2 mechanism would result in an inversion of its stereochemical configuration, a phenomenon known as the Walden inversion. masterorganicchemistry.com

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, would be employed to map the potential energy surface of the reaction, confirming the concerted nature of the mechanism and precisely defining the geometry of the transition state.

A critical output of computational reaction mechanism studies is the energy profile, or reaction coordinate diagram. This profile plots the potential energy of the system as it progresses from reactants to products. nih.gov For the SN2 synthesis of this compound, the energy profile would exhibit a single energy barrier corresponding to the transition state. lasalle.edu

Computational software can calculate the key energetic parameters:

Activation Energy (ΔE‡): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): This is the net energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Below is a hypothetical energy profile for the SN2 synthesis. The values are illustrative of what a computational study would aim to determine.

Table 1: Hypothetical Energy Profile for the SN2 Synthesis of this compound.

Structure-Activity Relationship (SAR) and Ligand-Target Interaction Modeling

While this compound is not a widely studied therapeutic agent, computational modeling can predict its potential interactions with biological targets, guiding future research in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of potential drug candidates.

No specific docking studies for this compound are currently published. However, a hypothetical docking study could be performed against a relevant biological target, such as Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results would include a binding energy score, which estimates the strength of the interaction, and a visualization of the binding pose, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds.

For instance, a study on a different benzoate (B1203000) derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, predicted a favorable binding energy of -8.18 kcal/mol with the COX-2 receptor, suggesting potential anti-inflammatory activity. fip.org A similar analysis for this compound would provide initial data on its therapeutic potential.

Table 2: Hypothetical Molecular Docking Results for this compound.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. While no QSAR studies have been performed on a series including this compound, we can look at studies on related compound classes, such as benzoxazines, to understand which descriptors may be important. nih.govresearchgate.netnih.gov

QSAR studies on benzoxazine (B1645224) derivatives have identified several key molecular descriptors that influence their electrochemical properties, which can be related to their pharmaceutical activity. nih.govnih.gov These descriptors are calculated from the molecule's 2D or 3D structure and provide insight into its electronic and topological properties. Should this compound be included in a future QSAR study, these types of descriptors would likely be evaluated.

Table 3: Examples of QSAR Descriptors from Studies on Related Aromatic Compounds. nih.govnih.gov

Applications As a Synthetic Intermediate and Building Block

Role in the Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The strategic positioning of the bromoethoxy and methyl ester functionalities on the benzene (B151609) ring makes methyl 2-(2-bromoethoxy)benzoate a key intermediate in the synthesis of several important pharmaceutical compounds.

This compound is a recognized intermediate in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation. In a common synthetic route, the bromoethoxy moiety of this compound allows for its coupling with 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide. This reaction, typically carried out in the presence of a base, forms a crucial ether linkage, leading to a key precursor of Prucalopride. The subsequent hydrolysis of the methyl ester and other transformations yield the final active pharmaceutical ingredient.

The structural motif of an alkoxy-substituted benzoic acid ester is a common feature in a number of pharmacophores. Consequently, this compound and its derivatives are valuable starting materials for the synthesis of a variety of compounds with potential biological activity.

The reactivity of the bromoethoxy group makes this compound a useful starting material for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions, for instance, can be employed to generate fused ring systems. By introducing a nucleophilic group at the ortho position of the ester, a ring-closing reaction with the bromoethoxy side chain can be initiated.

Furthermore, the bromoethoxy side chain can react with a variety of dinucleophiles to construct heterocyclic rings. For example, reaction with hydrazines can lead to the formation of piperazine (B1678402) derivatives, while reaction with primary amines can be used to synthesize morpholine (B109124) and other nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many biologically active molecules, making this compound a versatile tool for medicinal chemists.

Derivatization to Access Diverse Chemical Libraries

The ability to selectively modify different parts of the this compound molecule allows for the creation of diverse chemical libraries for high-throughput screening and drug discovery programs.

The bromine atom on the ethoxy side chain is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, leading to a library of derivatives with diverse properties.

| Nucleophile | Resulting Functional Group |

| Amines (R-NH2) | Secondary amines (-NH-R) |

| Alcohols (R-OH) | Ethers (-O-R) |

| Thiols (R-SH) | Thioethers (-S-R) |

| Azide (N3-) | Azides (-N3) |

| Cyanide (CN-) | Nitriles (-CN) |

These reactions are typically performed under standard nucleophilic substitution conditions, often with the aid of a base to facilitate the reaction. The resulting derivatives can then be further modified or screened for biological activity.

The aromatic ring of the benzoate (B1203000) core can also be functionalized to further increase molecular diversity. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce substituents at various positions on the ring. The directing effects of the existing alkoxy and ester groups will influence the regioselectivity of these reactions.

Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, and acid chlorides. This provides an additional handle for derivatization and the generation of diverse chemical libraries.

Development of New Reagents and Catalytic Ligands (if applicable for derivatives)

While this compound itself is not typically used as a reagent or catalytic ligand, its derivatives have the potential for such applications. For example, by introducing a phosphine (B1218219) group onto the aromatic ring or the side chain, it may be possible to create novel phosphine ligands for transition metal catalysis. The modular nature of the synthesis of these derivatives would allow for the fine-tuning of the electronic and steric properties of the resulting ligands.

Similarly, the introduction of specific functional groups could lead to the development of new reagents with unique reactivity. For instance, the incorporation of a chiral amine could lead to the development of a new chiral resolving agent. The versatility of the this compound scaffold makes it an attractive starting point for the design and synthesis of new and useful chemical tools.

Research Findings on this compound in Asymmetric Synthesis Remain Undocumented

Despite a comprehensive review of scientific literature and chemical databases, specific applications of this compound as a direct intermediate or building block in strategies for asymmetric synthesis are not documented in publicly available research.

While this compound is recognized as a chemical entity, its role in the specialized field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, appears to be unestablished. Investigations into scholarly articles, patents, and chemical supplier databases have not yielded any specific examples of this compound being utilized to create chiral derivatives through enantioselective reactions.

Asymmetric synthesis is a critical area of chemical research, particularly in the development of pharmaceuticals and fine chemicals, where the three-dimensional arrangement of atoms can significantly impact biological activity. Strategies in this field often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.

The absence of published research detailing the use of this compound in this context suggests that its potential as a substrate or precursor for asymmetric transformations has not been a focus of academic or industrial research, or that any such research has not been made public. Therefore, a detailed discussion on strategies for asymmetric synthesis involving derivatives of this compound cannot be provided at this time.

Future Research Trajectories and Methodological Innovations

Exploration of Novel Catalytic Approaches for Synthesis and Functionalization

The conventional synthesis of Methyl 2-(2-bromoethoxy)benzoate likely relies on the Williamson ether synthesis, a classic but often harsh method requiring strong bases and high temperatures. wikipedia.orgbyjus.com Future research will focus on developing sophisticated catalytic approaches to improve this process and enable new functionalization pathways.

Phase-Transfer Catalysis (PTC): A significant area of exploration is the use of phase-transfer catalysis for the O-alkylation of methyl salicylate (B1505791) with 1,2-dibromoethane. PTC can facilitate the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate), often leading to milder reaction conditions, reduced side products, and elimination of the need for anhydrous solvents. researchgate.netfzgxjckxxb.com Catalysts like tetra-n-butylammonium bromide (TBAB) could be investigated to enhance the reaction rate and yield, making the synthesis more efficient and industrially scalable. researchgate.net

Metal-Catalyzed Reactions: The bromoethoxy group offers a handle for various metal-catalyzed cross-coupling reactions. Research into palladium, copper, or nickel-catalyzed reactions could unlock novel functionalizations. For instance, coupling the bromide with boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or thiols could generate a diverse library of derivatives from this compound, each with potentially unique properties for pharmaceutical or materials science applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major leap in synthetic methodology. The synthesis of this compound is well-suited for adaptation to a flow regime.

In a flow reactor, reagents are continuously pumped and mixed in a capillary or micro-reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and faster reaction optimization. An automated flow synthesis platform could enable the rapid, on-demand production of this compound and its derivatives, facilitating high-throughput screening for various applications.

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully optimize the synthesis and subsequent reactions of this compound, a deep understanding of reaction kinetics, pathways, and intermediates is essential. Advanced in situ spectroscopic techniques are critical for gaining this insight in real-time.

FTIR and Raman Spectroscopy: By integrating Fourier-transform infrared (FTIR) or Raman spectroscopy probes directly into the reaction vessel (either batch or flow), chemists can continuously monitor the concentrations of reactants, intermediates, and products. mt.comnih.gov For instance, during the synthesis, one could track the disappearance of the phenolic -OH peak from methyl salicylate and the appearance of the characteristic C-O-C ether stretch of the product. youtube.comrsc.org This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and the construction of detailed kinetic models, leading to more robust and efficient processes. researchgate.net

Table 1: Comparison of Traditional vs. Advanced Synthetic Methodologies

| Methodology | Traditional Approach (e.g., Batch Williamson Ether Synthesis) | Future Trajectory (e.g., Catalytic Flow Synthesis with In Situ Monitoring) |

|---|---|---|

| Catalyst | Often stoichiometric strong base (e.g., NaH, NaOH). masterorganicchemistry.com | Catalytic amounts of Phase-Transfer Catalyst or metal catalyst. researchgate.netresearchgate.net |

| Solvent | High-boiling, polar aprotic solvents (e.g., DMF, Acetonitrile). wikipedia.org | Greener solvents, or solvent-free under PTC conditions. researchgate.net |

| Process Control | Manual sampling and offline analysis (e.g., TLC, GC-MS). | Real-time, continuous monitoring via in situ spectroscopy (FTIR, Raman). mt.comnih.gov |

| Efficiency | Moderate yields, potential for side reactions, longer reaction times. | Higher yields, improved selectivity, significantly reduced reaction times. |

| Safety & Scalability | Challenges with thermal management and handling large volumes of reactive materials. | Enhanced safety, easier scalability, and potential for automation. |

Development of Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.

This involves several key strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Greener Solvents: Replacing hazardous organic solvents like DMF or chlorinated solvents with water (potentially using surfactant-assisted methods), ionic liquids, or supercritical fluids. researchgate.netacsgcipr.org

Energy Efficiency: Utilizing catalysis and flow chemistry to conduct reactions at lower temperatures and for shorter durations, thereby reducing energy consumption.

Renewable Feedstocks: Investigating pathways to synthesize the aromatic core from bio-based sources rather than petroleum derivatives.

Application in Materials Science Research

The dual functionality of this compound makes it an intriguing candidate as a monomer or building block in materials science.

Specialized Polymers: The terminal bromide on the ethoxy chain is a reactive site for polymerization or grafting. It can be used to initiate polymerizations or to attach the molecule onto an existing polymer backbone. The rigid aromatic ring and the polar ester group would impart specific thermal and mechanical properties to the resulting polymer. Research could explore its use in creating specialty polymers for coatings, films, or engineering plastics with tailored properties.

Covalent Organic Frameworks (COFs): There is potential for this compound to serve as a monomer in the synthesis of Covalent Organic Frameworks. rsc.org COFs are crystalline, porous polymers with highly ordered structures. By designing reactions where the bromoethoxy group and another functional handle on a complementary monomer link together, it might be possible to construct novel 2D or 3D frameworks. These materials are heavily researched for applications in gas storage, catalysis, and sensing. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2-bromoethoxy)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where 2-hydroxybenzoate reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to introduce the bromoethoxy group. Polar aprotic solvents like DMF or acetone are preferred to stabilize the transition state and enhance reaction rates . Elevated temperatures (~60–80°C) improve substitution efficiency but require careful monitoring to avoid side reactions (e.g., elimination). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%). Yield optimization hinges on stoichiometric control of 1,2-dibromoethane and inert atmosphere use to prevent hydrolysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies key signals: the methoxy group (~3.8 ppm), bromoethoxy protons (split into multiplets at ~4.3–4.5 ppm), and aromatic protons (6.8–8.0 ppm). IR confirms ester carbonyl (~1720 cm⁻¹) and ether linkages .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX resolves bond lengths and angles, confirming the bromine substitution pattern. Mercury CSD aids in visualizing packing interactions (e.g., halogen bonding) and validating structural models.

Advanced Research Questions

Q. What strategies minimize competing pathways during nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Use DMSO or DMF to stabilize intermediates and suppress elimination by reducing Br⁻ leaving-group interactions.

- Temperature Control : Maintain temperatures <80°C to avoid β-hydride elimination, which forms ethene byproducts.

- Base Optimization : Weak bases (e.g., NaHCO₃) minimize deprotonation of the ethoxy group, preserving the ester functionality . Kinetic studies via GC-MS can track side-product formation and refine conditions.

Q. How does the bromoethoxy group influence reactivity compared to other benzoate derivatives (e.g., benzyloxy or methoxy analogs)?

- Methodological Answer : The bromine atom enhances electrophilicity, making the compound a superior substrate for SN2 reactions (e.g., with amines or thiols). In contrast, methoxy or benzyloxy groups act as electron donors, reducing reactivity toward nucleophiles. Comparative kinetic studies using HPLC or LC-MS reveal 10–20x faster substitution rates for bromoethoxy derivatives versus methoxy analogs . DFT calculations (e.g., Gaussian) can model transition states to explain these differences in terms of leaving-group ability and steric effects.

Q. What computational approaches predict this compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., esterases or kinases) using crystal structures from the PDB. Focus on the bromoethoxy group’s role in hydrophobic interactions or halogen bonding .

- QSAR Models : Train models with PubChem bioassay data (e.g., EC50 values) to correlate substituent effects (e.g., bromine vs. chlorine) with activity .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

- Methodological Answer :

- Assay Replication : Test the compound in orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) to distinguish direct target inhibition from off-target effects.

- Concentration Gradients : Use dose-response curves to identify non-linear effects; discrepancies may arise from solubility limits (e.g., DMSO precipitation at >100 µM).

- Metabolite Profiling : LC-HRMS identifies degradation products (e.g., hydrolyzed benzoic acid derivatives) that may confound results .

Structural and Functional Comparisons

Q. How does this compound compare to structurally similar compounds in drug discovery pipelines?

- Methodological Answer :

- Activity Comparison : this compound shows enhanced cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to methyl 2-(methoxy)benzoate (IC₅₀ > 100 µM), attributed to bromine’s electrophilic reactivity .

- Synthetic Utility : The bromoethoxy group serves as a versatile handle for late-stage functionalization (e.g., Suzuki couplings), unlike inert methoxy groups.

Experimental Design Considerations

Q. What crystallographic parameters are critical for resolving this compound’s structure?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts, crucial for locating bromine atoms.

- Refinement : SHELXL refines anisotropic displacement parameters for bromine, while Mercury validates hydrogen-bonding networks.

- Twinned Crystals : Use PLATON to detect twinning and apply HKLF5 refinement for improved accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.